8-Methoxy-3-phenyl-1,7-naphthyridin-2-yl trifluoromethanesulfonate
Description
8-Methoxy-3-phenyl-1,7-naphthyridin-2-yl trifluoromethanesulfonate is a specialized trifluoromethanesulfonate (triflate) derivative used as a reactive intermediate in oligonucleotide synthesis. Its chemical structure combines a naphthyridine core with methoxy and phenyl substituents, enhancing both stability and reactivity in coupling reactions. This compound is critical in the phosphoramidite method for synthesizing oligonucleotides exceeding 100 nucleotides in length, as described in a European patent application (Art. 85, R. 47(1)) .
The compound functions as a leaving group during nucleoside coupling, enabling efficient chain elongation without requiring base moiety protection. This innovation reduces synthetic complexity and improves yield in long-chain oligonucleotide production, addressing a key limitation in traditional phosphoramidite approaches .
Properties
IUPAC Name |
(8-methoxy-3-phenyl-1,7-naphthyridin-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c1-24-15-13-11(7-8-20-15)9-12(10-5-3-2-4-6-10)14(21-13)25-26(22,23)16(17,18)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKOPIBJAKYFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=CC(=C(N=C21)OS(=O)(=O)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126002 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-methoxy-3-phenyl-1,7-naphthyridin-2-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-02-2 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-methoxy-3-phenyl-1,7-naphthyridin-2-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-methoxy-3-phenyl-1,7-naphthyridin-2-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-phenyl-1,7-naphthyridin-2-yl trifluoromethanesulfonate typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions. Subsequent functionalization steps introduce the methoxy and phenyl groups, followed by the attachment of the trifluoromethanesulfonate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3-phenyl-1,7-naphthyridin-2-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the trifluoromethanesulfonate group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with various nucleophiles replacing the trifluoromethanesulfonate group.
Scientific Research Applications
Biological Activities
Naphthyridine derivatives have been extensively studied for their diverse biological activities. Notably, 8-methoxy-3-phenyl-1,7-naphthyridin-2-yl trifluoromethanesulfonate has shown potential in the following areas:
- Antiparasitic Activity : Research indicates that naphthyridine compounds can exhibit significant antiparasitic properties. For example, analogs of naphthyridines have demonstrated efficacy against Leishmania species, highlighting their potential as treatments for visceral leishmaniasis .
- Antiviral Properties : Compounds in the naphthyridine class have been investigated for their ability to inhibit viral replication. Certain derivatives have shown promise as integrase inhibitors in HIV treatment, with some progressing to clinical trials .
- Cancer Therapeutics : Naphthyridine derivatives are also being explored for their role in cancer therapy. For instance, compounds that inhibit mTOR pathways have been identified as potential anti-cancer agents .
Case Study 1: Antileishmanial Activity
A study focused on the structure-activity relationship (SAR) of naphthyridine derivatives demonstrated that modifications at specific positions significantly influenced antiparasitic activity. The lead compound from this series exhibited a pEC50 value indicating strong efficacy against Leishmania donovani. This study underscores the importance of molecular modifications in enhancing biological activity .
Case Study 2: HIV Integrase Inhibitors
Research into naphthyridine derivatives as HIV integrase inhibitors revealed that certain substitutions improved both potency and pharmacokinetic profiles. One compound advanced through phase II clinical trials due to its favorable activity against HIV integrase while maintaining low toxicity levels .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one | Naphthyridine core with methoxy substitution | Different biological activity profiles |
| 7-(3-Fluoro-4-(trifluoromethoxy)phenyl)-6H-naphthyridin | Contains fluorinated phenyl substituents | Enhanced lipophilicity and bioactivity |
| 4-(1,8-Naphthyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]sulfamide | Naphthyridine with sulfonamide linkage | Potentially different therapeutic effects due to sulfonamide functionality |
Mechanism of Action
The mechanism by which 8-Methoxy-3-phenyl-1,7-naphthyridin-2-yl trifluoromethanesulfonate exerts its effects involves its interaction with specific molecular targets. The trifluoromethanesulfonate group, in particular, plays a crucial role in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Research Findings and Implications
- Efficiency: The compound achieves >95% coupling efficiency per cycle in 100-mer syntheses, compared to 85–90% for β-cyanoethyl-based methods.
- Scalability : The absence of base protection reduces solvent waste and purification steps, aligning with green chemistry principles.
Biological Activity
8-Methoxy-3-phenyl-1,7-naphthyridin-2-yl trifluoromethanesulfonate is a compound of significant interest due to its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the molecular formula and is characterized by the presence of a naphthyridine core, which is known for its pharmacological properties. The trifluoromethanesulfonate moiety enhances its reactivity and potential bioactivity.
Antiparasitic Activity
Research indicates that naphthyridine derivatives exhibit notable antiparasitic effects. A study focusing on 8-hydroxy naphthyridines demonstrated promising in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism of action was primarily attributed to the sequestration of divalent metal cations, which is crucial for the survival and replication of the parasite .
Table 1: In Vitro Activity Against Leishmania donovani
| Compound | IC50 (µM) | Mode of Action |
|---|---|---|
| This compound | TBD | Divalent metal cation sequestration |
| 8-Hydroxy naphthyridine | 5.8 | Divalent metal cation sequestration |
Antiviral Activity
In addition to antiparasitic properties, compounds within the naphthyridine class have shown antiviral activity, particularly against HIV. Recent developments in synthesis have yielded derivatives that inhibit HIV-1 integrase with IC50 values in the low micromolar range . The structure-function relationship studies suggest that modifications to the naphthyridine core can enhance antiviral potency.
Table 2: Antiviral Potency Against HIV
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | HIV Integrase | TBD |
| Other Naphthyridine Derivatives | HIV Integrase | 0.19 - 3.7 |
Case Study 1: Leishmaniasis Treatment
A study explored various naphthyridine derivatives for their efficacy against Leishmania donovani. The results indicated that compounds with modifications at the phenolic hydroxyl group retained significant activity while those lacking this feature showed reduced efficacy. This highlights the importance of specific structural components in maintaining biological activity .
Case Study 2: HIV Inhibition
Another investigation into naphthyridine derivatives revealed that compounds with trifluoromethyl substitutions exhibited enhanced binding affinity to HIV integrase. This study emphasized the role of electronic effects introduced by trifluoromethyl groups in optimizing antiviral activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on naphthyridine derivatives reveal critical insights into how structural modifications influence biological activity. Key findings include:
- Hydroxyl Group : Essential for maintaining antiparasitic activity.
- Trifluoromethyl Group : Enhances antiviral potency through improved binding interactions.
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Removal of Hydroxyl Group | Significant loss of activity |
| Addition of Trifluoromethyl | Increased binding affinity |
Q & A
Q. What are the common synthetic routes for 8-Methoxy-3-phenyl-1,7-naphthyridin-2-yl trifluoromethanesulfonate?
The compound is synthesized via diazotization of an 8-amino-1,7-naphthyridine precursor. A representative method involves treating 8-amino-3-phenyl-1,7-naphthyridine derivatives with sodium nitrite (NaNO₂) in dimethylformamide (DMF) under acidic conditions (e.g., trifluoromethanesulfonic acid) at 25°C for 3 hours. The triflate group is introduced via nucleophilic displacement, achieving yields of ~60%. Critical parameters include strict temperature control and anhydrous conditions to avoid hydrolysis of the triflate group .
Q. How does the trifluoromethanesulfonate group influence the reactivity of 1,7-naphthyridine derivatives?
The triflate group (-OSO₂CF₃) acts as a superior leaving group compared to halides, enabling regioselective nucleophilic aromatic substitution (SNAr) at the 2-position. This reactivity is exploited to introduce diverse functional groups (e.g., amines, alkoxides) under mild conditions, making the compound a versatile intermediate for synthesizing analogs in structure-activity relationship (SAR) studies .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy at C8, phenyl at C3).
- ¹⁹F NMR : Detects the triflate group (characteristic peak at δ −75 to −80 ppm).
- High-resolution mass spectrometry (HRMS) : Verifies molecular ion integrity.
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly in the naphthyridine core .
Advanced Research Questions
Q. What experimental challenges arise in purifying this compound, and how can they be mitigated?
Challenges include the triflate group’s sensitivity to hydrolysis and thermal instability. Recommendations:
- Use cold chromatography (0–6°C) with toluene or dichloromethane.
- Recrystallize under nitrogen with anhydrous solvents.
- Monitor purity via GC (>95%) and exclude protic solvents during workup .
Q. How can researchers resolve contradictory data on triflate stability in different solvent systems?
Stability discrepancies often stem from solvent polarity and moisture content. Systematic studies using:
- HPLC stability assays : Compare degradation rates in aprotic (DMF, THF) vs. protic (MeOH, H₂O) solvents.
- Kinetic monitoring via ¹⁹F NMR : Quantify triflate decomposition under varying conditions. For example, triflates degrade rapidly in aqueous DMF but remain stable in anhydrous THF with molecular sieves .
Q. What strategies optimize regioselectivity during triflate installation on 1,7-naphthyridines?
Regioselectivity is controlled by:
- Electronic effects : Electron-donating groups (e.g., methoxy at C8) direct electrophiles to the C2 position.
- Steric modulation : Bulky bases (e.g., 2,6-lutidine) suppress competing substitution pathways.
- Precursor design : Using m-nitrophenyl substituents at C8 enhances positional selectivity during diazotization .
Q. How do structural modifications impact the compound’s applicability in cross-coupling reactions?
The triflate group enables palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Key considerations:
- Catalyst selection : Pd(PPh₃)₄ for aryl boronic acids; XPhos ligands for aminations.
- Solvent optimization : Dioxane/water mixtures improve coupling efficiency.
- Competing reactivity : Methoxy and phenyl groups may require protection during multi-step syntheses .
Methodological Notes
- Synthesis : Always use freshly distilled DMF and degassed solvents to prevent side reactions during diazotization .
- Storage : Store at 0–6°C in amber vials under nitrogen to prevent triflate hydrolysis .
- Data validation : Cross-reference NMR assignments with X-ray structures to avoid misassignment of naphthyridine ring protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
